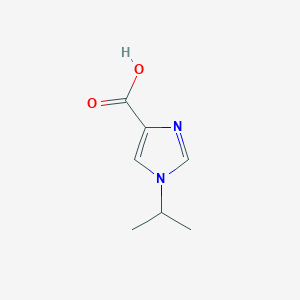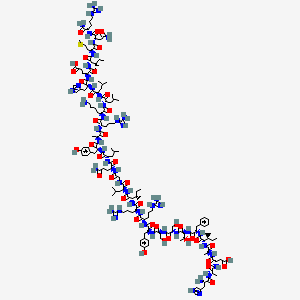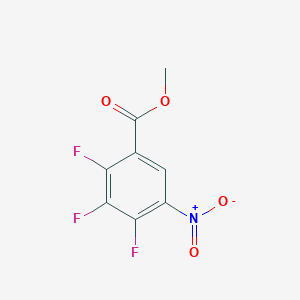
Cyclohexylmagnesium Bromide
Übersicht
Beschreibung
Cyclohexylmagnesium bromide is a Grignard reagent, which is a type of organomagnesium compound used extensively in organic synthesis. These reagents are known for their role in forming carbon-carbon bonds, allowing for the construction of complex molecular structures from simpler ones. The reagent is typically represented as RMgX, where R is an organic group and X is a halogen, in this case, bromide .
Synthesis Analysis
The synthesis of cyclohexylmagnesium bromide is not directly detailed in the provided papers, but it can be inferred that it is prepared through the reaction of cyclohexyl bromide with magnesium metal, a process common to all Grignard reagents. The synthesis is often carried out in anhydrous ether or tetrahydrofuran (THF) to prevent the reagent from reacting with moisture .
Molecular Structure Analysis
While the molecular structure of cyclohexylmagnesium bromide is not explicitly discussed in the provided papers, it can be assumed to have a similar structure to other Grignard reagents, with a carbon-magnesium bond that is highly polarized. The carbon end is nucleophilic, which allows it to attack electrophilic carbon atoms in various substrates .
Chemical Reactions Analysis
Cyclohexylmagnesium bromide is involved in various chemical reactions as a Grignard reagent. For instance, it is used in the enantiomer-selective polymerization of (RS)-α-methylbenzyl methacrylate, where it acts as a chiral initiating system in conjunction with axially dissymmetric 2,2′-diamino-6,6′-dimethylbiphenyl. This leads to the formation of polymers with high isotacticity and enantiomer selectivity . Additionally, Grignard reagents like phenylmagnesium bromide, which share similarities with cyclohexylmagnesium bromide, are used in reactions with various substrates, such as octachlorocyclotetraphosphazatetraene, to form cyclic and acyclic phosphazenylmagnesium complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexylmagnesium bromide are not directly reported in the provided papers. However, Grignard reagents are generally characterized by their reactivity with water and air, necessitating strict anhydrous conditions for their handling and storage. They are also known for their ability to react with a wide range of electrophilic compounds, including aldehydes, ketones, esters, and carbon dioxide, to form alcohols, carboxylic acids, and other functionalized organic molecules .
Wissenschaftliche Forschungsanwendungen
Application 1: Kumada-Corriu-Tamao Cross-Coupling Reactions
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : Cyclohexylmagnesium Bromide is used in Kumada-Corriu-Tamao cross-coupling reactions of tri- and tetra-bromothiophenes and symmetrical di-bromo-2,2’ bithiophene . These reactions are crucial in the synthesis of substantial building blocks of many naturally occurring molecules, polymers, and biologically active compounds .
- Methods of Application or Experimental Procedures : The reaction involves coupling these bromothiophenes with Cyclohexylmagnesium Bromide in the presence of iron, nickel, and palladium as catalysts under optimized mild reaction conditions . Additives such as lithium chloride and bromide are employed to enhance the efficiency of the Grignard reagent .
- Results or Outcomes : The corresponding coupled products, which are widely used as precursors or additives in photonic industries, were studied by DFT method at B3LYP/6-311++G(d,p) level of theory . According to the results of nonlinear optical (NLO) analysis, polarizability (α), anisotropy hyperpolarizability (Δα), and first-order hyperpolarizability (β) exhibited higher value than the standard urea . This indicates that the compounds 4a-4f are good candidates in potential photonic applications .
Application 2: Synthesis of Seven-Membered-Ring Analogues of Ketamine
- Specific Scientific Field : Medicinal Chemistry
- Summary of the Application : Cyclohexylmagnesium Bromide is used in the synthesis of seven-membered-ring analogues of ketamine . Ketamine is an arylcycloalkylamine that has a wide range of effects on humans, including analgesia, anesthesia, hallucinations, and elevated blood pressure . Because of the wide range of applications of ketamine and its analogues, the synthesis of ketamine analogues is of interest .
- Methods of Application or Experimental Procedures : The synthesis involves a sequence of five reactions, which were previously applied for ketamine synthesis . This strategy led to the formation of 1-[(2-chlorophenyl)(methylimino)methyl]cyclohexan-1-ol as a precursor for the target molecule . Cyclohexylmagnesium Bromide was synthesized in THF in accordance with a literature method and used immediately after preparation .
- Results or Outcomes : The result of this route is the synthesis of some interesting compounds such as 6-phenyl-1-oxa-4-thiaspiro[4.6]undecane, 3-bromo-6-phenyl-1-oxa-4-thiaspiro[4.6]undecane and 2,7-dibromo-2-phenylcycloheptanone .
Application 3: Isomerization Polymerization of Alkenylcyclohexanes
- Specific Scientific Field : Polymer Chemistry
- Summary of the Application : Cyclohexylmagnesium Bromide is involved in the isomerization polymerization of alkenylcyclohexanes .
Application 4: Synthesis of Biologically Active Molecules
- Specific Scientific Field : Biochemistry
- Summary of the Application : Cyclohexylmagnesium Bromide is involved in the synthesis of biologically active molecules .
Application 5: Iron-Catalyzed C–C Cross-Couplings
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : Cyclohexylmagnesium Bromide is used in iron-catalyzed C–C cross-couplings .
- Results or Outcomes : In the presence of cyclohexylmagnesium bromide, the mono-alkylated product was formed in 64% yield as a 5:1 mixture of undetermined E/Z isomers .
Safety And Hazards
Cyclohexylmagnesium Bromide is highly flammable and may be fatal if swallowed and enters airways . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is suspected of causing cancer and damaging the unborn child . It may cause damage to organs through prolonged or repeated exposure .
Zukünftige Richtungen
Cyclohexylmagnesium Bromide has been used in the synthesis of seven-membered ring analogues of ketamine . It has also been used in the optimization of Kumada cross-coupling reactions of tri- and tetra-bromothiophenes and symmetrical di-bromo-2, 2’ bithiophene . These studies suggest that Cyclohexylmagnesium Bromide has potential applications in the synthesis of new compounds and materials.
Eigenschaften
IUPAC Name |
magnesium;cyclohexane;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11.BrH.Mg/c1-2-4-6-5-3-1;;/h1H,2-6H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTXWCQFWLOXAT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[CH-]CC1.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexylmagnesium Bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



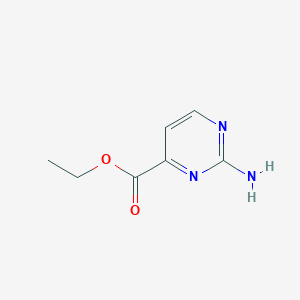
![6-Aminomethyl-4-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B3030533.png)

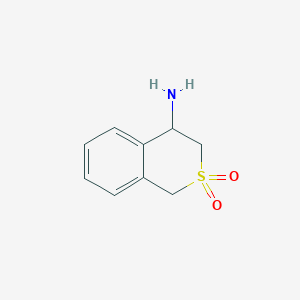
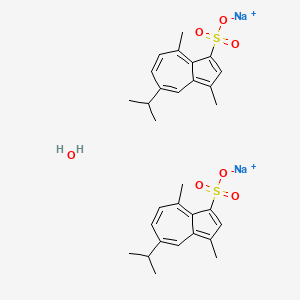
![4-{[6-(Methacryloyloxy)hexyl]oxy}benzenecarboxylic acid](/img/structure/B3030537.png)
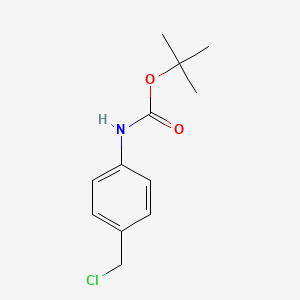
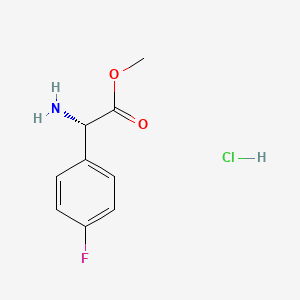
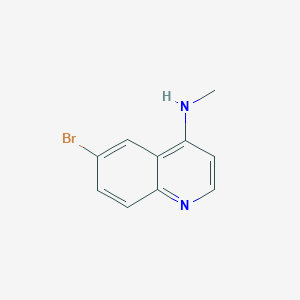
![6-Methoxypyrido[2,3-B]pyrazin-3(4H)-one](/img/structure/B3030546.png)
